molecular formula C22H23Cl2N B12752352 3-Chloro-N,N-dimethylspiro(5H-dibenzo(a,d)cycloheptene-5,1'-cyclohex-2'-en)-4'-amine CAS No. 41659-20-5

3-Chloro-N,N-dimethylspiro(5H-dibenzo(a,d)cycloheptene-5,1'-cyclohex-2'-en)-4'-amine

Cat. No.: B12752352
CAS No.: 41659-20-5
M. Wt: 372.3 g/mol
InChI Key: OEAIWCFLDKVTJA-UHFFFAOYSA-N
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Description

3-Chloro-N,N-dimethylspiro(5H-dibenzo(a,d)cycloheptene-5,1’-cyclohex-2’-en)-4’-amine is a synthetic organic compound It belongs to the class of spiro compounds, which are characterized by a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-N,N-dimethylspiro(5H-dibenzo(a,d)cycloheptene-5,1’-cyclohex-2’-en)-4’-amine typically involves multiple steps:

    Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the chloro group: Chlorination can be performed using reagents like thionyl chloride or phosphorus pentachloride.

    Dimethylation of the amine:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of oxo derivatives.

    Reduction: Reduction reactions could convert the chloro group to other functional groups like hydroxyl or amine.

    Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like sodium azide or potassium cyanide.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while substitution could produce a variety of functionalized derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical studies.

    Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The exact mechanism would require detailed studies, including binding assays and molecular modeling.

Comparison with Similar Compounds

Similar Compounds

    Spirocyclic amines: Compounds with similar spirocyclic structures and amine functionalities.

    Chloro-substituted aromatics: Compounds with chloro groups attached to aromatic rings.

Uniqueness

The uniqueness of 3-Chloro-N,N-dimethylspiro(5H-dibenzo(a,d)cycloheptene-5,1’-cyclohex-2’-en)-4’-amine lies in its specific combination of structural features, which may confer unique chemical reactivity and biological activity compared to other similar compounds.

Properties

CAS No.

41659-20-5

Molecular Formula

C22H23Cl2N

Molecular Weight

372.3 g/mol

IUPAC Name

5'-chloro-N,N-dimethylspiro[cyclohex-2-ene-4,2'-tricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,9,11,13-heptaene]-1-amine;hydrochloride

InChI

InChI=1S/C22H22ClN.ClH/c1-24(2)19-11-13-22(14-12-19)20-6-4-3-5-16(20)7-8-17-9-10-18(23)15-21(17)22;/h3-11,13,15,19H,12,14H2,1-2H3;1H

InChI Key

OEAIWCFLDKVTJA-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1CCC2(C=C1)C3=CC=CC=C3C=CC4=C2C=C(C=C4)Cl.Cl

Origin of Product

United States

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